N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide
Description
Properties
IUPAC Name |
N-methoxy-N-methyl-3-(trifluoromethylsulfanyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2S/c1-14(16-2)9(15)7-4-3-5-8(6-7)17-10(11,12)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNLWCLIWIJDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)SC(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide typically involves the reaction of 3-[(trifluoromethyl)sulphanyl]benzoic acid with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors could also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide has been investigated for its potential as an antimicrobial agent. Studies have shown that compounds with trifluoromethyl groups exhibit enhanced biological activity against various pathogens due to their ability to modify cell membrane permeability and stability . -
Cancer Research :
The compound's structural characteristics allow it to interact with specific biological targets involved in cancer progression. Research indicates that derivatives of benzamides can serve as inhibitors of various cancer-related enzymes, potentially leading to therapeutic applications in oncology . -
Inflammation and Pain Management :
There is ongoing research into the use of this compound as a non-steroidal anti-inflammatory drug (NSAID). Its ability to inhibit cyclooxygenase enzymes makes it a candidate for further development in pain management therapies .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 5.0 | |
| IMD-0354 | Antitubercular | 0.8 | |
| PF-04418948 | EP(2) Receptor Antagonist | 10.0 |
Case Studies
-
Antimicrobial Screening :
A high-throughput screening of compounds, including this compound, revealed promising antimicrobial properties against multidrug-resistant strains of bacteria. The study highlighted the compound's potential as a lead candidate for developing new antibiotics . -
Cancer Cell Line Testing :
In vitro studies involving various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis, suggesting its potential utility in cancer treatment regimens . -
Inflammation Models :
Animal models treated with this compound exhibited reduced inflammation markers, supporting its role as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects and Electronic Properties
The trifluoromethyl (-CF₃) and trifluoromethylsulphanyl (-S-CF₃) groups are critical for electronic modulation. For example:
- N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide (CAS 116332-62-8) has a -CF₃ group, which is strongly electron-withdrawing, increasing the electrophilicity of the benzamide core .
- N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide () uses a trifluoromethylphenoxy group, combining lipophilicity and steric bulk for pesticidal activity .
Table 1: Substituent Comparison
*EWG: Electron-withdrawing group
Table 2: Application Comparison
*SDHI: Succinate dehydrogenase inhibitor
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated at ~280–300 g/mol (based on analogs in –7).
- Lipophilicity : The -S-CF₃ group increases logP compared to -OCH₃ or -CF₃ substituents, enhancing membrane permeability.
- Stability : Sulphanyl groups may reduce oxidative stability relative to ethers but improve resistance to hydrolysis .
Biological Activity
N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant research findings and case studies.
The synthesis of this compound typically involves the reaction of 3-[(trifluoromethyl)sulphanyl]benzoic acid with N-methoxy-N-methylamine. The process generally employs coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane at room temperature.
Chemical Properties:
- Molecular Formula: C11H12F3N2O2S
- Molecular Weight: 300.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate enzyme activity, leading to various biological effects, including anti-inflammatory and anticancer properties .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory potential. It has been suggested that it may inhibit pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models of disease.
Antimicrobial Activity
This compound has also been investigated for antimicrobial properties. Compounds containing trifluoromethyl groups have demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial membranes .
Case Studies and Research Findings
- Anticancer Studies : A study evaluating the anticancer potential of various benzimidazole derivatives reported that compounds with trifluoromethyl substitutions exhibited higher cytotoxicity against breast cancer cell lines compared to their non-fluorinated counterparts .
- Anti-inflammatory Research : In a model of arthritis, a related compound demonstrated a reduction in inflammatory markers and improved joint function, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Evaluation : A comparative study showed that derivatives similar to this compound had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics against resistant strains of bacteria .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Methoxy-N-methylbenzamide | Lacks trifluoromethyl group | Lower anticancer activity |
| N-Methoxy-N-methyl-3-(methylthio)benzamide | Contains methylthio group | Moderate antimicrobial activity |
| N-Methoxy-N-methyl-3-(chlorosulphanyl)benzamide | Contains chlorosulphanyl group | Enhanced anti-inflammatory effects |
Q & A
Q. What are the recommended synthetic routes for N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide?
The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. For example, a modified procedure for analogous trifluoromethyl benzamides involves reacting O-benzyl hydroxylamine hydrochloride with activated acyl chlorides under anhydrous conditions. Sodium carbonate is often used as a base to neutralize HCl generated during the reaction. Purification typically employs recrystallization or column chromatography using dichloromethane/pentane mixtures . Hazard assessments must precede synthesis due to risks associated with intermediates (e.g., mutagenicity of anomeric amides) .
Q. How is the structural identity of this compound confirmed?
Key characterization methods include:
Q. What safety precautions are essential when handling this compound?
While mutagenicity is lower than other anomeric amides (Ames II testing), it requires precautions similar to benzyl chloride:
- Use fume hoods and PPE (gloves, lab coats).
- Store at 0–6°C to prevent decomposition.
- Avoid inhalation or skin contact .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
Optimization strategies include:
Q. What analytical methods resolve contradictions in spectral data for trifluoromethyl-containing benzamides?
Discrepancies in NMR or HRMS can arise from residual solvents or isotopic impurities. Mitigation steps:
Q. How is the biological activity of this compound evaluated in medicinal chemistry studies?
Q. What computational methods predict the reactivity of the trifluoromethylsulphanyl group?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate binding affinities with protein targets (e.g., PPARδ) using software like AutoDock Vina .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
